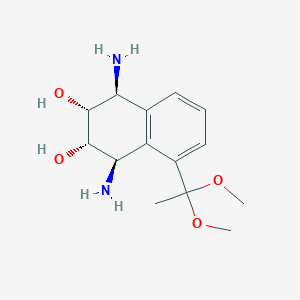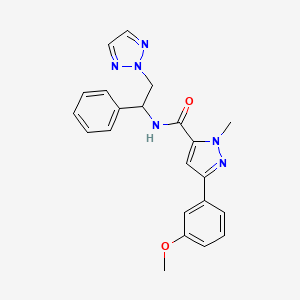![molecular formula C27H20N2O2S B2635225 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide CAS No. 392248-28-1](/img/structure/B2635225.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide” is a compound that has been mentioned in the context of being a potential topoisomerase I inhibitor . It has been synthesized as part of a series of derivatives .
Synthesis Analysis
The synthesis of similar compounds has been achieved by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of these compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Applications De Recherche Scientifique
Anti-Tubercular Activity
Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Anticonvulsant Activity
Some benzothiazole derivatives have been evaluated for their anticonvulsant activity . The median effective dose (ED 50) and neurotoxicity median toxicity dose (TD 50) were determined, and some compounds showed significant effects, with ED 50 values and protective index (PI) higher than those of phenobarbital and valproate .
Anti-Cancer Activity
Pyridin-2-amine linking benzothiazole-2-thiol derivatives have shown potent and broad-spectrum anti-cancer activities . These compounds have been suggested to be worth further investigation as candidates for anticancer agents .
Antifungal Activity
Benzothiazole derivatives have been evaluated for their in vitro antifungal activities against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . The activities were compared with the commercial fungicide propiconazole .
Organic Light-Emitting Diodes
Benzothiazole derivatives exhibit strong luminescence in solution and in the solid state . Molecules that incorporate benzothiazoles have attracted considerable research interest in the field of organic light-emitting diodes because of their unique electro-optical properties .
Solar Energy Collectors
Coumarins, which can be synthesized with benzothiazole derivatives, have been widely explored as solar energy collectors . Their practical stability, ease of synthesis, and good solubility make them suitable for this application .
Mécanisme D'action
Target of Action
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide, also known as N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-BENZYLBENZAMIDE, has been found to have anti-tubercular properties . The primary target of this compound is the DprE1 enzyme , which is essential for the survival of Mycobacterium tuberculosis.
Mode of Action
The interaction of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide with its target, DprE1, results in the inhibition of the enzyme . This inhibition disrupts the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
The action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide affects the biochemical pathway involving DprE1 . DprE1 is a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts the formation of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
Thiazole derivatives, to which this compound belongs, are generally known for their good absorption and distribution profiles . These properties can contribute to the bioavailability of the compound, but specific studies are needed to confirm this.
Result of Action
The molecular and cellular effects of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide’s action result in the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of the bacterial cell wall, leading to cell death .
Action Environment
The action, efficacy, and stability of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and humidity can impact the stability of the compound.
Safety and Hazards
Orientations Futures
The future directions for research on “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide” and similar compounds could include further exploration of their potential as topoisomerase I inhibitors , as well as their cytotoxicity against various human cancer cell lines . Additionally, further studies could focus on the synthesis of new derivatives and their potential applications .
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-benzylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c30-24-15-14-21(17-22(24)27-29-23-8-4-5-9-25(23)32-27)28-26(31)20-12-10-19(11-13-20)16-18-6-2-1-3-7-18/h1-15,17,30H,16H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDCJNIYHOWUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2,5-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2635150.png)
![methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2635153.png)
![2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2635154.png)
![8-chloro-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2635155.png)

![N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2635162.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2635164.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2635165.png)